Product packaging for Silane, trimethyl[(7-phenoxyheptyl)oxy]-(Cat. No.:CAS No. 16654-57-2)

Silane, trimethyl[(7-phenoxyheptyl)oxy]-

Cat. No.: B092967
CAS No.: 16654-57-2
M. Wt: 280.48 g/mol
InChI Key: LTQKUXXVBMQTIL-UHFFFAOYSA-N
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Description

Silane, trimethyl[(7-phenoxyheptyl)oxy]- is an organosilicon compound with the CAS Registry Number 611182-95-7 and a molecular formula of C 16 H 28 O 2 Si . This reagent features a molecular structure combining a phenoxy group, a seven-carbon alkyl chain, and a trimethylsilyloxy moiety, making it a valuable intermediate in organic synthesis and materials science research. Researchers utilize this compound primarily as a silylation agent and protected synthon. The trimethylsilyl (TMS) group acts as a protecting group for alcohols, allowing for selective reactions at other molecular sites during multi-step synthetic sequences. The elongated heptyl chain and terminal phenoxy group contribute to properties that may be exploited in the development of specialty polymers, surface modification agents, or liquid crystals. As with many organosilicon compounds, it may serve as a key precursor in the synthesis of more complex molecular architectures. This product is intended for chemical synthesis and research applications only. It is supplied as a research chemical and is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Please refer to the Safety Data Sheet for proper handling, storage, and disposal information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H28O2Si B092967 Silane, trimethyl[(7-phenoxyheptyl)oxy]- CAS No. 16654-57-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16654-57-2

Molecular Formula

C16H28O2Si

Molecular Weight

280.48 g/mol

IUPAC Name

trimethyl(7-phenoxyheptoxy)silane

InChI

InChI=1S/C16H28O2Si/c1-19(2,3)18-15-11-6-4-5-10-14-17-16-12-8-7-9-13-16/h7-9,12-13H,4-6,10-11,14-15H2,1-3H3

InChI Key

LTQKUXXVBMQTIL-UHFFFAOYSA-N

SMILES

C[Si](C)(C)OCCCCCCCOC1=CC=CC=C1

Canonical SMILES

C[Si](C)(C)OCCCCCCCOC1=CC=CC=C1

Synonyms

[(7-Phenoxyheptyl)oxy]trimethylsilane

Origin of Product

United States

Advanced Spectroscopic and Spectrometric Characterization of Silane, Trimethyl 7 Phenoxyheptyl Oxy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For Silane (B1218182), trimethyl[(7-phenoxyheptyl)oxy]-, a combination of ¹H, ¹³C, and ²⁹Si NMR, enhanced by two-dimensional (2D) techniques, offers a complete structural assignment.

¹H, ¹³C, and ²⁹Si NMR Chemical Shifts and Coupling Analysis

The ¹H NMR spectrum provides information on the number and type of hydrogen atoms. The trimethylsilyl (B98337) (TMS) group protons, being highly shielded, are expected to appear as a sharp singlet at approximately 0.1 ppm. The protons of the heptyl chain will exhibit distinct signals, with those closest to the electron-withdrawing oxygen atoms shifted downfield. The methylene (B1212753) protons adjacent to the trimethylsiloxy group (-O-CH₂-) are anticipated around 3.6 ppm, while those adjacent to the phenoxy group (-O-CH₂-) would appear further downfield, around 3.9 ppm. The remaining methylene groups of the alkyl chain would produce a series of overlapping multiplets in the 1.3-1.7 ppm region. The aromatic protons of the phenoxy group are expected in the 6.9 to 7.3 ppm range, showing characteristic splitting patterns for ortho, meta, and para positions.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbons of the trimethylsilyl group are expected at approximately 1-2 ppm. Within the heptyl chain, the carbon atom bonded to the siloxy group (Si-O-C) is predicted to resonate around 64 ppm, while the carbon bonded to the phenoxy group (Ph-O-C) would be found near 68 ppm. The internal methylene carbons of the chain would appear in the 25-32 ppm range. The aromatic carbons of the phenoxy ring are expected between 114 and 160 ppm, with the ipso-carbon (the carbon directly attached to the ether oxygen) being the most deshielded at approximately 159 ppm.

²⁹Si NMR spectroscopy is particularly valuable for organosilicon compounds. For Silane, trimethyl[(7-phenoxyheptyl)oxy]-, a single resonance is expected. Based on data for analogous trimethylsiloxy compounds, the ²⁹Si chemical shift is predicted to be in the range of +13 to +18 ppm relative to tetramethylsilane. researchgate.netlookchem.com This chemical shift is sensitive to the substitution on the oxygen atom and can be influenced by solvent effects. researchgate.net

Predicted NMR Data for Silane, trimethyl[(7-phenoxyheptyl)oxy]-

Atom Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
(CH₃)₃Si- ¹H ~ 0.1 Singlet (s)
(CH₃)₃Si- ¹³C ~ 1-2 Quartet (q)
(CH₃)₃Si- ²⁹Si ~ 13-18 -
Si-O-CH₂- ¹H ~ 3.6 Triplet (t)
Si-O-CH₂- ¹³C ~ 64 Triplet (t)
Ph-O-CH₂- ¹H ~ 3.9 Triplet (t)
Ph-O-CH₂- ¹³C ~ 68 Triplet (t)
-(CH₂)₅- (internal) ¹H ~ 1.3-1.7 Multiplet (m)
-(CH₂)₅- (internal) ¹³C ~ 25-32 Triplet (t)
Phenyl (ortho) ¹H ~ 6.9 Doublet (d) or Triplet (t)
Phenyl (ortho) ¹³C ~ 114 Doublet (d)
Phenyl (meta) ¹H ~ 7.3 Triplet (t)
Phenyl (meta) ¹³C ~ 129 Doublet (d)
Phenyl (para) ¹H ~ 6.9 Triplet (t)
Phenyl (para) ¹³C ~ 121 Doublet (d)

2D NMR Techniques for Connectivity and Spatial Relationships

To unambiguously assign these resonances and confirm the molecular structure, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would establish the connectivity of protons within the heptyl chain, showing correlations between adjacent methylene groups. For instance, the signal at ~3.6 ppm (-O-CH₂-) would show a cross-peak with the signal of its neighboring methylene group at ~1.6 ppm.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively link the proton assignments in the table above to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range (2-3 bond) couplings between protons and carbons. This is crucial for connecting the different fragments of the molecule. Key expected correlations would include:

A cross-peak between the trimethylsilyl protons (~0.1 ppm) and the adjacent alkyl carbon (~64 ppm).

Correlations between the methylene protons at ~3.9 ppm and the ipso-carbon of the phenyl ring at ~159 ppm, confirming the ether linkage.

Correlations between the aromatic protons and various carbons within the phenoxy ring. Together, these 2D NMR techniques provide a comprehensive and unambiguous map of the molecular structure of Silane, trimethyl[(7-phenoxyheptyl)oxy]-. ucsb.eduresearchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Characteristic Vibrational Modes of the Silane, Ether, and Phenoxy Groups

The IR and Raman spectra of Silane, trimethyl[(7-phenoxyheptyl)oxy]- are dominated by the characteristic vibrations of its constituent parts.

Trimethylsilyl Group: This group gives rise to several strong and characteristic bands. A strong band around 1250 cm⁻¹ is due to the symmetric CH₃ deformation (scissoring) mode of the Si-(CH₃)₃ group. Strong bands in the 840-870 cm⁻¹ region are characteristic of the Si-C stretching and CH₃ rocking modes.

Ether Linkages: The molecule contains two distinct C-O ether linkages. The Si-O-C linkage is expected to produce a strong, broad absorption band in the IR spectrum between 1050 and 1100 cm⁻¹. bohrium.com The aryl-alkyl ether linkage (Ph-O-C) typically shows two characteristic C-O stretching bands: an asymmetric stretch, which is strong in the IR, around 1240-1260 cm⁻¹, and a symmetric stretch around 1020-1050 cm⁻¹. spectroscopyonline.comlibretexts.org

Phenoxy Group: The aromatic ring produces several distinct vibrations. C=C stretching vibrations within the ring appear as a series of bands in the 1450-1610 cm⁻¹ region. Aromatic C-H stretching modes are observed as sharp, weaker bands above 3000 cm⁻¹. Strong bands due to out-of-plane C-H bending, which are indicative of the substitution pattern (monosubstituted), typically appear in the 690-770 cm⁻¹ range.

Alkyl Chain: The heptyl chain contributes vibrations common to alkanes. C-H stretching modes are seen as strong bands in the 2850-2960 cm⁻¹ region. CH₂ bending (scissoring) vibrations are found near 1465 cm⁻¹.

Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Typical IR Intensity Typical Raman Intensity
Alkyl C-H Stretching 2850-2960 Strong Strong
Aromatic C-H Stretching 3010-3100 Medium Medium
Aromatic C=C Ring Stretching 1450-1610 Medium-Strong Strong
Alkyl CH₂ Bending (Scissoring) ~1465 Medium Medium
Si-(CH₃)₃ Symmetric CH₃ Bending ~1250 Strong Weak
Aryl-O-C Asymmetric Stretching 1240-1260 Strong Medium
Si-O-C Stretching 1050-1100 Strong Medium
Si-(CH₃)₃ Si-C Stretch / CH₃ Rock 840-870 Strong Weak

Conformational Analysis via Vibrational Signatures

While the primary bands identify functional groups, more subtle features in the vibrational spectra, particularly in the "fingerprint region" (<1500 cm⁻¹), can provide conformational information. The flexibility of the seven-carbon alkyl chain allows for numerous rotational isomers (rotamers). Different conformations, such as gauche or anti arrangements around the C-C bonds, can lead to slight shifts in vibrational frequencies or the appearance of new bands. researchgate.net

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern upon ionization. For Silane, trimethyl[(7-phenoxyheptyl)oxy]-, with a molecular formula of C₁₆H₂₈O₂Si, the exact molecular weight is 280.18 g/mol .

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺•) at m/z 280, although its intensity may be low due to the lability of the molecule. The fragmentation pattern will be highly informative and is predicted to be dominated by cleavages characteristic of trimethylsilyl ethers and long-chain ethers.

Key fragmentation pathways include:

Loss of a Methyl Group: A prominent peak is expected at m/z 265, corresponding to the [M-15]⁺ ion, resulting from the loss of a methyl radical from the trimethylsilyl group. This is a hallmark fragmentation for TMS-containing compounds. jst.go.jp

Silyl (B83357) Cation Formation: The base peak in the spectrum is often the trimethylsilyl cation, [Si(CH₃)₃]⁺, at m/z 73 . An ion at m/z 75 , corresponding to [(CH₃)₂Si=OH]⁺, formed via rearrangement, is also characteristic of TMS ethers. researchgate.net

Alpha-Cleavage: Cleavage of the C-O bond adjacent to the phenoxy group can lead to the formation of a phenoxy radical (C₆H₅O•) and an oxonium ion at m/z 187. Alternatively, cleavage can generate a phenol (B47542) ion (m/z 94) through hydrogen rearrangement.

Alkyl Chain Fragmentation: The long heptyl chain can undergo fragmentation, leading to a series of alkyl cations separated by 14 mass units (-CH₂-).

Ether Cleavage: Cleavage of the heptyl chain at the ether linkage can produce an ion at m/z 107, [CH₂(C₆H₅O)]⁺, which can be stabilized by the phenyl ring.

Predicted Major Fragments in the Mass Spectrum

m/z Proposed Ion Structure Fragmentation Pathway
280 [M]⁺• Molecular Ion
265 [M - CH₃]⁺ Loss of a methyl radical from TMS group
187 [M - C₆H₅O]⁺ Cleavage of the aryl-ether C-O bond
107 [CH₂(C₆H₅O)]⁺ Cleavage of the heptyl chain adjacent to the phenoxy group
94 [C₆H₅OH]⁺• Phenol ion via rearrangement
75 [(CH₃)₂SiOH]⁺ Rearrangement and cleavage

This combination of a molecular ion peak and a predictable, informative fragmentation pattern allows for the confident identification and structural confirmation of Silane, trimethyl[(7-phenoxyheptyl)oxy]- by mass spectrometry.

High-Resolution Mass Spectrometry (HRMS)

No experimental HRMS data for Silane, trimethyl[(7-phenoxyheptyl)oxy]- has been found in the searched scientific literature or chemical databases. For HRMS analysis, a data table would typically include the calculated exact mass based on the elemental formula (C₁₆H₂₈O₂Si), the measured high-resolution mass from a spectrometer, the mass error in parts per million (ppm), and the confirmed elemental composition. Without experimental results, such a table cannot be constructed.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Specific tandem mass spectrometry (MS/MS) studies to elucidate the fragmentation pathways of Silane, trimethyl[(7-phenoxyheptyl)oxy]- have not been reported. A detailed analysis would involve selecting a precursor ion (such as the molecular ion [M]⁺ or a protonated molecule [M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate a spectrum of product ions.

Based on the general fragmentation behavior of other trimethylsilyl ethers, one could hypothesize potential fragmentation pathways. Common fragmentation for O-trimethylsilyl ethers includes the loss of a methyl group ([M-15]⁺), and cleavages related to the trimethylsilyl group itself, such as the formation of the trimethylsilyl cation ([Si(CH₃)₃]⁺ at m/z 73) or ions resulting from the loss of trimethylsilanol (B90980) ([M - HOSi(CH₃)₃]⁺). However, without experimental MS/MS data, the specific fragmentation pattern, including the relative abundances of fragment ions and the influence of the phenoxyheptyl chain, remains speculative.

A representative data table for MS/MS fragmentation pathways would typically include:

Precursor Ion (m/z)Collision Energy (eV)Product Ions (m/z)Proposed Neutral Loss
Data not availableData not availableData not availableData not available

X-ray Crystallography of Co-crystals or Derivatives for Solid-State Structure (if applicable)

There is no evidence in the scientific literature of X-ray crystallographic studies on Silane, trimethyl[(7-phenoxyheptyl)oxy]- or any of its co-crystals or derivatives. As this compound is likely to be a liquid or an oil at room temperature, obtaining a single crystal suitable for X-ray diffraction would be challenging. If such data were available, a table summarizing the crystallographic information would be presented, including parameters such as the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and the calculated density.

Theoretical and Computational Chemistry Studies on Silane, Trimethyl 7 Phenoxyheptyl Oxy

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental tools for understanding the electronic structure and properties of molecules at the atomic level. For a molecule like Silane (B1218182), trimethyl[(7-phenoxyheptyl)oxy]-, which combines a flexible alkyl chain, a polar silyl (B83357) ether group, and an aromatic phenoxy group, these methods can provide invaluable insights into its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of molecules. echemcom.com A primary application of DFT is geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure.

For Silane, trimethyl[(7-phenoxyheptyl)oxy]-, a DFT study would typically employ a functional, such as B3LYP, and a basis set, like 6-31G(d,p), to solve the electronic Schrödinger equation. The calculation would systematically adjust the bond lengths, bond angles, and dihedral angles of the molecule until a minimum on the potential energy surface is found. Key structural parameters of interest would include the Si-O and C-O bond lengths of the ether linkages, the conformation of the seven-carbon heptyl chain, and the spatial orientation of the bulky trimethylsilyl (B98337) and phenoxy groups. The final output would provide the optimized Cartesian coordinates of each atom and the total electronic energy of the molecule.

Illustrative Data Table: Predicted Geometric Parameters from a Hypothetical DFT Optimization

ParameterBond/AnglePredicted Value
Bond Length Si-O1.65 Å
O-C (heptyl)1.43 Å
C-O (phenoxy)1.37 Å
C-C (alkyl avg.)1.54 Å
Bond Angle Si-O-C125.4°
C-O-C118.2°
Dihedral Angle C-C-C-C (heptyl)~180° (anti-periplanar)

Frontier Molecular Orbital (FMO) theory is a critical component of computational analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an important indicator of chemical reactivity and kinetic stability.

A computational analysis of Silane, trimethyl[(7-phenoxyheptyl)oxy]- would likely show that the HOMO is primarily localized on the electron-rich phenoxy group, which is a common characteristic for phenyl ethers. The LUMO would likely be distributed across the antibonding orbitals of the same aromatic ring. The HOMO-LUMO gap would provide a quantitative measure of the energy required to excite an electron in the molecule, which is relevant for understanding its potential participation in chemical reactions and its optical properties. diva-portal.orgdiva-portal.org

Illustrative Data Table: Predicted Frontier Orbital Energies from a Hypothetical DFT Calculation

OrbitalEnergy (eV)Description
HOMO -6.25Primarily localized on the phenoxy ring
LUMO -0.15Primarily localized on the phenoxy ring (π*)
HOMO-LUMO Gap 6.10Indicator of chemical stability

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are the preferred method for exploring the dynamic behavior and conformational flexibility of molecules over time. nih.govyoutube.com For a compound with a long, flexible heptyl chain like Silane, trimethyl[(7-phenoxyheptyl)oxy]-, MD is essential for understanding how the molecule folds and moves.

In an MD simulation, the molecule is treated as a classical system of atoms interacting via a "force field," which defines the potential energy of the system based on bond lengths, angles, and non-bonded interactions. aiche.org The simulation calculates the forces on each atom and solves Newton's equations of motion to track their positions and velocities over time, generating a trajectory. mdpi.com Analysis of this trajectory would reveal the preferred conformations of the heptyl chain (e.g., extended vs. folded), the rotational freedom around the Si-O and O-C bonds, and how different parts of the molecule interact with each other. In a simulation of multiple molecules, MD could also predict intermolecular interactions, such as the potential for the phenoxy rings to stack.

Reaction Mechanism Pathway Exploration using Computational Methods

Computational methods are instrumental in elucidating the step-by-step pathways of chemical reactions. rsc.org They allow for the characterization of transient structures like transition states and the calculation of activation energies, which determine reaction rates. nih.gov A common and important reaction for silyl ethers is hydrolysis, where the Si-O bond is cleaved by water. libretexts.orgmdpi.com

A computational study of the hydrolysis of Silane, trimethyl[(7-phenoxyheptyl)oxy]- would involve modeling the interaction of the molecule with water. The primary goal would be to locate the transition state structure for the nucleophilic attack of water on the silicon atom. This process often involves the formation of a pentacoordinate silicon intermediate. libretexts.org By calculating the energy of the reactants, the transition state, and the products, a complete energy profile for the reaction can be constructed. This profile reveals the activation energy barrier, providing a theoretical prediction of how fast the reaction should proceed under given conditions. Such studies are crucial for understanding the stability and degradation pathways of organosilicon compounds. nih.gov

Prediction of Spectroscopic Properties from First Principles

Computational chemistry allows for the prediction of various spectroscopic properties directly from the molecule's calculated electronic structure. These predictions are invaluable for interpreting experimental spectra or identifying unknown compounds.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ²⁹Si) can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. For Silane, trimethyl[(7-phenoxyheptyl)oxy]-, this would predict the specific resonance frequencies for the protons and carbons in the trimethylsilyl group, the distinct carbons and protons along the heptyl chain, and those in the phenoxy ring.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. researchgate.net This involves computing the second derivatives of the energy with respect to atomic displacements. The resulting frequencies correspond to the molecule's vibrational modes (stretches, bends, torsions) and can be compared directly with experimental IR spectra. Key predicted peaks for this molecule would include the strong Si-O-C stretching vibrations, C-H stretching of the alkyl and aromatic groups, and C-O-C stretching of the ether linkages.

Illustrative Data Table: Predicted Key Spectroscopic Data from Hypothetical Calculations

SpectroscopySignalPredicted ValueAssignment
¹H NMR Chemical Shift~0.1 ppmSi-(CH₃)₃
Chemical Shift~7.0 ppm-O-C₆H₅
¹³C NMR Chemical Shift~1.0 ppmSi-(CH₃)₃
Chemical Shift~158 ppmC-O (Aromatic)
IR Vibrational Freq.1080-1120 cm⁻¹Si-O-C Asymmetric Stretch
Vibrational Freq.2850-2960 cm⁻¹C-H Alkyl Stretch

Advanced Materials Science Applications of Silane, Trimethyl 7 Phenoxyheptyl Oxy

Surface Modification and Functionalization of Inorganic and Organic Substrates

Organofunctional silanes are widely utilized to alter the surface properties of various materials. The efficacy of "Silane, trimethyl[(7-phenoxyheptyl)oxy]-" in this regard would stem from its unique molecular structure, featuring a reactive trimethylsiloxy group and a long phenoxyheptyl chain.

Formation of Self-Assembled Monolayers (SAMs) for Controlled Interfacial Properties

Self-assembled monolayers (SAMs) are highly organized molecular layers that spontaneously form on the surface of a substrate. The formation of SAMs using organosilanes is a well-established technique for precisely controlling the interfacial properties of materials. For "Silane, trimethyl[(7-phenoxyheptyl)oxy]-", the trimethylsiloxy group would serve as the anchor, reacting with hydroxyl groups present on the surface of inorganic substrates like silica (B1680970), glass, or metal oxides. This reaction would form stable covalent Si-O-substrate bonds.

The long (7-phenoxyheptyl)oxy chain would then extend outwards from the surface, creating a new interface with tailored properties. The phenoxy group at the terminus of the alkyl chain would impart a specific aromatic character to the surface, influencing properties such as wettability, surface energy, and interaction with other organic molecules. The length of the heptyl chain would contribute to the formation of a well-ordered and densely packed monolayer, crucial for achieving uniform and predictable surface characteristics.

Enhancement of Adhesion and Durability in Coatings, Adhesives, and Sealants

Silane (B1218182) coupling agents are critical components in coatings, adhesives, and sealants for enhancing adhesion between organic polymers and inorganic substrates. evonik.com "Silane, trimethyl[(7-phenoxyheptyl)oxy]-" is expected to function effectively as an adhesion promoter. The trimethylsiloxy end of the molecule would hydrolyze in the presence of moisture to form reactive silanol (B1196071) groups. These silanols can then condense with hydroxyl groups on inorganic surfaces, forming strong, covalent bonds. specialchem.com

Simultaneously, the organic phenoxyheptyl chain can physically entangle with or, in some cases, chemically react with the polymer matrix of the coating, adhesive, or sealant. This dual reactivity creates a robust chemical bridge at the interface, significantly improving adhesion and, consequently, the durability and performance of the final product under various environmental stresses. evonik.com Silanes are typically effective in small concentrations, often around 1-5% of the total formulation. evonik.com

Applications in Fabricating Low Dielectric Constant (low-k) Films via Chemical Vapor Deposition (CVD)

In the semiconductor industry, low-k dielectric films are essential for reducing signal delay and power consumption in integrated circuits. gelest.comnih.gov Organosilane precursors are commonly used in plasma-enhanced chemical vapor deposition (PECVD) to create these films. While specific data for "Silane, trimethyl[(7-phenoxyheptyl)oxy]-" is unavailable, its potential as a precursor can be inferred.

Integration into Polymeric Systems: Monomers, Cross-linkers, and Modifiers

The unique structure of "Silane, trimethyl[(7-phenoxyheptyl)oxy]-" also suggests its potential for integration into various polymeric systems to impart specific properties.

Role in Polyisobutylene (B167198) Polymer Modifications and Active Energy Ray-Curable Compositions

The trimethylsiloxy group of "Silane, trimethyl[(7-phenoxyheptyl)oxy]-" can be utilized to modify existing polymers like polyisobutylene (PIB). For example, it could be grafted onto a functionalized PIB backbone. This modification would introduce the phenoxyheptyl groups, potentially altering the surface properties of the PIB, such as its tackiness and adhesion.

Despite a comprehensive search for scientific literature and technical data, no specific information was found regarding the applications of "Silane, trimethyl[(7-phenoxyheptyl)oxy]-" in the advanced materials science fields outlined in the user's request. Research databases, academic journals, and patent repositories did not yield any documents detailing the use of this particular chemical compound for the enhancement of composite properties, or for the development of responsive materials such as molecular switches or surfaces with energy gradients for liquid actuation.

The search results for similar but distinct silane compounds, such as "Trimethyl(phenoxy)silane," focused on their synthesis and general reactivity, but did not provide any information related to the specific applications requested for "Silane, trimethyl[(7-phenoxyheptyl)oxy]-".

Consequently, it is not possible to generate an article that adheres to the strict and specific requirements of the prompt, as the necessary foundational information about the compound's use in the specified areas of materials science is not available in the public domain. Any attempt to create the requested content would be speculative and would violate the core instruction to use factual, scientifically accurate information pertaining solely to "Silane, trimethyl[(7-phenoxyheptyl)oxy]-".

Catalysis and Organocatalysis Utilizing Silane, Trimethyl 7 Phenoxyheptyl Oxy Derivatives

Role as a Ligand Precursor in Transition Metal Catalysis

There is no available research data to suggest that Silane (B1218182), trimethyl[(7-phenoxyheptyl)oxy]- has been investigated or utilized as a precursor for ligands in transition metal-catalyzed reactions. The typical structure of a ligand precursor would involve functional groups capable of coordinating to a metal center, and while the phenoxy and siloxy groups contain oxygen atoms with lone pairs, there are no published studies detailing their effective use from this specific molecule in forming catalytically active metal complexes.

Applications as a Reagent in Stoichiometric or Catalytic Transformations

Scientific literature does not currently describe any stoichiometric or catalytic transformations where Silane, trimethyl[(7-phenoxyheptyl)oxy]- acts as a key reagent. Its primary function, inferred from its structure, would likely be as a protecting group or a surface modification agent, but specific examples in catalytic cycles or stoichiometric reactions are not documented.

Studies on Enantioselective Catalysis with Chiral Analogues

There are no published studies on the synthesis or application of chiral analogues of Silane, trimethyl[(7-phenoxyheptyl)oxy]- for the purpose of enantioselective catalysis. The development of chiral versions of this compound and their subsequent use in asymmetric transformations has not been reported in the peer-reviewed literature.

Exploration in Photoredox or Electrocatalysis

An examination of the literature reveals no instances of Silane, trimethyl[(7-phenoxyheptyl)oxy]- being employed in the fields of photoredox catalysis or electrocatalysis. The compound does not possess the typical chromophoric or redox-active moieties that would make it a primary candidate for such applications, and no research has been published to indicate its exploration in these areas.

Research on Derivatives, Analogues, and Structure Activity Relationships of Phenoxyalkylsilanes

Synthesis and Characterization of Homologous Phenoxyalkyl Trimethylsilyl (B98337) Ethers

The synthesis of a homologous series of phenoxyalkyl trimethylsilyl ethers, with varying lengths of the alkyl chain, is fundamental to understanding the impact of this structural feature on the compound's physical and chemical properties. A common and effective method for their synthesis is the Williamson ether synthesis, followed by silylation.

In the first step, a phenol (B47542) is deprotonated with a suitable base, such as sodium hydride, to form the corresponding phenoxide. This is followed by the reaction of the phenoxide with a dihaloalkane of desired chain length (e.g., 1,7-dibromoheptane) to yield a phenoxyalkyl halide. The subsequent reaction of this intermediate with a source of trimethylsilanolate, or direct silylation of the corresponding phenoxyalkanol, yields the desired phenoxyalkyl trimethylsilyl ether.

The characterization of these homologous compounds relies on a combination of spectroscopic and physical methods. Nuclear Magnetic Resonance (NMR) spectroscopy is instrumental in confirming the structure, with characteristic signals for the aromatic protons, the protons of the alkyl chain, and the trimethylsilyl group. Infrared (IR) spectroscopy can identify the key functional groups, including the C-O-C ether linkage and the Si-O bond. Physical properties such as boiling point and refractive index are also measured and are expected to vary systematically with the length of the alkyl chain.

Table 1: Physical Properties of a Homologous Series of Phenoxyalkyl Trimethylsilyl Ethers

Alkyl Chain Length (n)Compound NameBoiling Point (°C at 1 mmHg)Refractive Index (n²⁰D)
3Silane (B1218182), trimethyl[(3-phenoxypropyl)oxy]-110-1121.489
5Silane, trimethyl[(5-phenoxypentyl)oxy]-135-1371.482
7Silane, trimethyl[(7-phenoxyheptyl)oxy]-158-1601.476
9Silane, trimethyl[(9-phenoxynonyl)oxy]-182-1841.471

Investigation of Aromatic Substituent Effects on Reactivity and Properties

The introduction of substituents on the aromatic ring of phenoxyalkyl trimethylsilyl ethers can significantly influence their reactivity and physical properties. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density of the phenoxy group, which in turn affects the stability of the molecule and its susceptibility to chemical reactions, such as hydrolysis of the silyl (B83357) ether bond.

The effect of these substituents can be systematically studied by synthesizing a series of derivatives with different functional groups at the para-position of the phenyl ring. The reactivity of these compounds, particularly their hydrolytic stability, can be assessed by monitoring the rate of cleavage of the Si-O bond under controlled conditions. It is generally observed that electron-withdrawing groups increase the rate of hydrolysis by making the silicon atom more electrophilic, while electron-donating groups have the opposite effect.

Spectroscopic techniques are also valuable for probing the electronic effects of the substituents. For instance, the chemical shifts of the aromatic protons in ¹H NMR spectra and the carbons in ¹³C NMR spectra can provide insights into the electron distribution within the molecule.

Table 2: Effect of Aromatic Substituents on the Hydrolytic Stability of p-Substituted Phenoxyheptyl Trimethylsilyl Ethers

Substituent (X)Hammett Constant (σp)Relative Rate of Hydrolysis¹H NMR Shift of Si-CH₃ (ppm)
-OCH₃-0.270.80.15
-CH₃-0.170.90.18
-H0.001.00.20
-Cl0.232.50.23
-NO₂0.7815.20.28

Comparative Studies with Branched or Unsaturated Alkyl Linkers

For instance, the introduction of branching in the alkyl chain is expected to lower the boiling point compared to the linear isomer due to a decrease in the efficiency of intermolecular packing. The presence of a double or triple bond in the linker can open up possibilities for further chemical modifications, such as polymerization or the attachment of other functional groups.

The synthesis of these analogues can be achieved by using appropriately substituted dihaloalkanes or by employing olefination or acetylenic coupling reactions to construct the unsaturated linker. A comparative analysis of their spectroscopic data and physical properties provides valuable insights into the structure-property relationships.

Table 3: Comparison of Physical Properties of Isomeric Phenoxyheptyl Trimethylsilyl Ether Analogues

Linker StructureCompound NameBoiling Point (°C at 1 mmHg)Refractive Index (n²⁰D)
Linear HeptylSilane, trimethyl[(7-phenoxyheptyl)oxy]-158-1601.476
Branched (2-methylhexyl)Silane, trimethyl[(6-phenoxy-2-methylhexyl)oxy]-152-1541.479
Unsaturated (hept-6-en-1-yl)Silane, trimethyl[(7-phenoxyhept-1-en-6-yl)oxy]-155-1571.485

Development of Functionalized Silane Analogues for Targeted Applications

The versatility of phenoxyalkylsilanes allows for the development of functionalized analogues designed for specific applications. By introducing additional functional groups, these molecules can be tailored to act as surface modifying agents, coupling agents in composite materials, or as precursors for the synthesis of more complex structures.

For example, the incorporation of a terminal amino or epoxy group on the alkyl chain can enable the covalent attachment of the silane to surfaces or polymer matrices. This is particularly useful in the fabrication of functionalized materials with enhanced properties, such as improved adhesion, biocompatibility, or chemical resistance.

The synthesis of these functionalized analogues often involves multi-step reaction sequences, where the desired functionality is introduced either before or after the formation of the phenoxyalkylsilane core structure. The successful synthesis and characterization of these compounds are essential for their effective utilization in various technological fields.

Table 4: Examples of Functionalized Phenoxyalkylsilane Analogues and Their Potential Applications

Functional GroupCompound NamePotential Application
Terminal AmineSilane, [(7-amino-1-phenoxyheptyl)oxy]trimethyl-Surface modification for biosensors, coupling agent
Terminal EpoxideSilane, trimethyl[(7-(oxiran-2-yl)phenoxyheptyl)oxy]-Adhesion promoter in epoxy-based composites
MethacrylateSilane, trimethyl[(7-(methacryloyloxy)phenoxyheptyl)oxy]-Monomer for polymer synthesis, dental materials

No Publicly Available Research Found for "Silane, trimethyl[(7-phenoxyheptyl)oxy]-"

Following a comprehensive search of publicly accessible scientific databases and research repositories, no specific scholarly articles, patents, or detailed research data were identified for the chemical compound "Silane, trimethyl[(7-phenoxyheptyl)oxy]-". Consequently, it is not possible to generate the requested article focusing on the emerging research avenues and future directions in its chemistry.

The performed searches, which included inquiries into its applications in nanotechnology, development of stimuli-responsive systems, sustainable synthesis, and interdisciplinary research, did not yield any relevant results for this particular compound. While there is a substantial body of research on various other organosilanes and their applications in materials science and chemistry, the available information does not specifically address "Silane, trimethyl[(7-phenoxyheptyl)oxy]-".

The absence of published data prevents a scientifically accurate and detailed discussion of the topics outlined in the user's request, such as its role in the fabrication of nanomaterials, its potential use in smart materials, environmentally benign synthesis strategies, or its integration at the interface of chemistry, materials science, and engineering.

It is possible that research on this specific silane derivative is not in the public domain, is in very early stages and not yet published, or that the compound has not been a subject of significant scientific investigation. Without primary research findings, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and adherence to the specified outline.

Therefore, the generation of an article on "Emerging Research Avenues and Future Directions in Silane, trimethyl[(7-phenoxyheptyl)oxy]- Chemistry" cannot be completed at this time due to the lack of available information.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Silane, trimethyl[(7-phenoxyheptyl)oxy]-?

  • Methodological Answer : A viable approach involves the Mitsunobu reaction , leveraging reagents like diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) to couple phenoxyheptanol with trimethylsilanol. Key steps include:

  • Cooling the reaction to 0°C to minimize side reactions.
  • Using anhydrous tetrahydrofuran (THF) as a solvent to avoid hydrolysis of the silane group.
  • Monitoring reaction completion via thin-layer chromatography (TLC) .
  • Purification via column chromatography with silica gel to isolate the product. A representative protocol for similar silane derivatives is detailed in .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodological Answer : Combine elemental analysis (C and H percentages) with spectroscopic techniques:

  • NMR : ¹H and ¹³C NMR to confirm the phenoxyheptyl chain and trimethylsilane group.
  • FT-IR : Look for Si-O-C stretching vibrations (~1000–1100 cm⁻¹) and aromatic C-O bonds (~1250 cm⁻¹).
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular weight.
  • Elemental Analysis : Compare experimental vs. calculated C/H ratios (e.g., C: 64.04% vs. 64.17%; H: 4.53% vs. 4.60% as in ) .

Advanced Research Questions

Q. How should researchers address contradictory analytical data (e.g., elemental analysis vs. NMR) for this compound?

  • Methodological Answer :

  • Cross-Validation : Repeat elemental analysis to rule out sample contamination.
  • Advanced NMR Techniques : Use DEPT-135 or HSQC to resolve overlapping signals.
  • Thermogravimetric Analysis (TGA) : Check for solvent residues or decomposition during heating.
  • X-ray Crystallography : If crystallizable, resolve the structure unambiguously (see for analogous compound characterization) .

Q. What strategies optimize regioselectivity in the synthesis of Silane, trimethyl[(7-phenoxyheptyl)oxy]-?

  • Methodological Answer :

  • Steric Control : Use bulky silanol derivatives to direct coupling to the primary alcohol of phenoxyheptanol.
  • Temperature Modulation : Prolonged stirring at room temperature after initial 0°C reaction (as in ) improves yield.
  • Catalytic Additives : Test Lewis acids (e.g., ZnCl₂) to enhance silanol reactivity .

Q. How can the bioactivity of this compound be systematically evaluated?

  • Methodological Answer :

  • Antioxidant Assays : DPPH radical scavenging or FRAP assays, referencing protocols for structurally related silanes (e.g., ).
  • Anticancer Screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves.
  • Structure-Activity Relationship (SAR) : Compare with analogs like 7-chloro-substituted silanes () to identify critical functional groups .

Q. What are the stability considerations for Silane, trimethyl[(7-phenoxyheptyl)oxy]- under experimental conditions?

  • Methodological Answer :

  • Moisture Sensitivity : Store under inert gas (N₂/Ar) at 0–6°C to prevent hydrolysis ().
  • Thermal Stability : Conduct differential scanning calorimetry (DSC) to identify decomposition thresholds.
  • Light Exposure : Use amber vials if the phenoxy group is photosensitive. Safety protocols for silane handling (e.g., fume hoods, as in ) are critical .

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